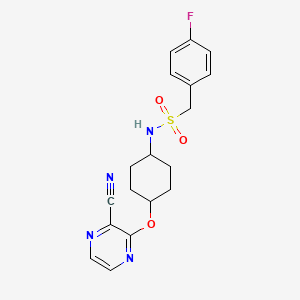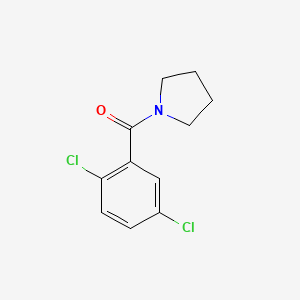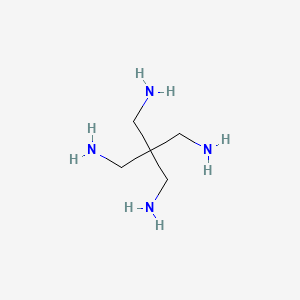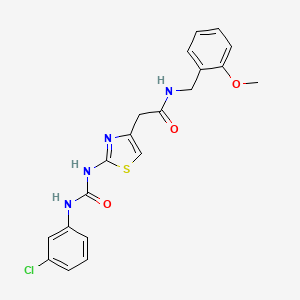![molecular formula C18H27N3OS B2939991 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide CAS No. 392320-86-4](/img/structure/B2939991.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon that has unique physical and chemical properties . The adamantyl group is part of a larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an adamantyl group, a thiadiazol group, and a methylpentanamide group . The adamantyl group is a type of polycyclic hydrocarbon that has unique physical and chemical properties . The thiadiazol group is a type of heterocyclic compound that contains sulfur and nitrogen atoms . The methylpentanamide group is a type of amide that contains a pentyl (five-carbon) chain .Scientific Research Applications
Anti-Dengue Virus Activity
The compound has shown potential in the treatment of dengue fever, a significant public health concern in tropical and subtropical regions. A study demonstrated that derivatives of this compound, specifically designed to inhibit the dengue virus (DENV), exhibited significant anti-DENV serotype 2 activity. The research highlighted the synthesis of dual-acting hybrids, which combined structural features of known DENV inhibitors, such as amantadine and benzsulfonamide derivatives .
Forensic Toxicology
In the field of forensic toxicology, the compound’s analytical characteristics have been thoroughly studied. It has been analyzed using various methods like gas chromatography–mass spectrometry and high-resolution liquid chromatography–mass spectrometry. These comprehensive analytical data are crucial for the identification of the compound in forensic cases, particularly when dealing with novel psychoactive substances .
Cell Cycle Arrest
Research has indicated that derivatives of this compound can cause significant accumulation of cell-cycle arrest. This effect was observed with a decrease in the G0/G1 phase and an increase in the G2/M phase, suggesting that the compound’s inhibitory activity is associated with disruption of the cell cycle. Such properties could be valuable in cancer research, where controlling the cell cycle is a key therapeutic strategy .
Anti-Influenza Activity
Another important application is in the development of anti-influenza drugs. Studies have synthesized and tested various derivatives for their efficacy against the influenza virus. The structural modifications and optimization of these compounds aim to enhance their anti-viral properties, potentially leading to new treatments for influenza .
Medicinal Chemistry
The compound’s derivatives have been explored for their medicinal chemistry applications. The optimization of synthesis methods, such as microwave irradiation, has led to increased yields and reduced reaction times. These advancements facilitate the development of new pharmaceuticals that can target specific diseases more effectively .
Material Science
In material science, the introduction of adamantane and its derivatives into compounds has been shown to affect their physical properties, such as melting temperatures. This can be particularly useful in designing materials with specific thermal properties or enhancing the stability of pharmaceuticals .
Future Directions
There are several future directions for research on this compound. One area of interest is its potential therapeutic applications. Further studies are needed to determine its long-term safety and efficacy. Another area of interest is the development of novel methods for its preparation and the exploration of its chemical and catalytic transformations .
Mechanism of Action
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including viral proteins and enzymes .
Mode of Action
Adamantane derivatives are known to form several non-covalent interactions with their biological targets, including hydrophobic interactions, hydrogen bonds, van der waals forces, and dipole-dipole bonds . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Adamantane derivatives have been reported to inhibit viral replication by interfering with the function of viral proteins .
Pharmacokinetics
It has been noted that the introduction of an adamantane fragment into certain compounds can improve their pharmacokinetics, increase lipophilicity, and enhance stability .
Result of Action
Adamantane derivatives have been reported to exhibit antiviral and antibacterial activities . In some cases, these compounds have shown strong inhibitory activity against Gram-positive bacteria .
Action Environment
The stability and activity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other molecules .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-3-4-5-15(22)21(2)17-20-19-16(23-17)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXPROYHQSIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2939908.png)

![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2939912.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)


![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2939920.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)
